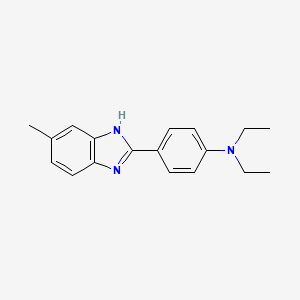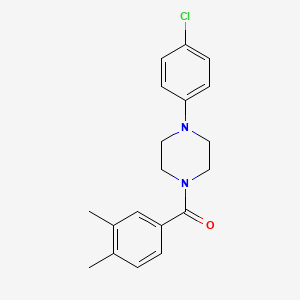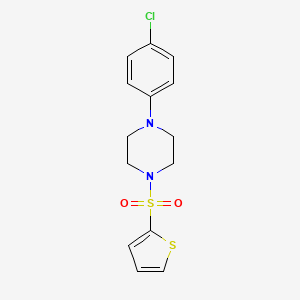![molecular formula C18H18ClFN2O B5792970 N-[3-chloro-2-(1-piperidinyl)phenyl]-4-fluorobenzamide](/img/structure/B5792970.png)
N-[3-chloro-2-(1-piperidinyl)phenyl]-4-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-chloro-2-(1-piperidinyl)phenyl]-4-fluorobenzamide, commonly referred to as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. The compound has gained significant interest in the scientific community due to its potential therapeutic applications in the treatment of various neurological disorders.
Mechanism of Action
CPP-115 acts by inhibiting the enzyme N-[3-chloro-2-(1-piperidinyl)phenyl]-4-fluorobenzamide aminotransferase, which is responsible for the degradation of N-[3-chloro-2-(1-piperidinyl)phenyl]-4-fluorobenzamide in the brain. By inhibiting this enzyme, CPP-115 increases the levels of N-[3-chloro-2-(1-piperidinyl)phenyl]-4-fluorobenzamide, which can lead to a reduction in neuronal excitability and a decrease in seizures and anxiety symptoms.
Biochemical and Physiological Effects
CPP-115 has been shown to increase the levels of N-[3-chloro-2-(1-piperidinyl)phenyl]-4-fluorobenzamide in the brain, which can lead to a reduction in seizures and anxiety symptoms. The compound has also been shown to have anxiolytic effects in animal models, suggesting that it may be useful in the treatment of anxiety disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of CPP-115 is its high selectivity for N-[3-chloro-2-(1-piperidinyl)phenyl]-4-fluorobenzamide aminotransferase, which reduces the risk of off-target effects. However, one of the limitations of CPP-115 is its short half-life, which requires frequent dosing in animal models.
Future Directions
There are several potential future directions for the research on CPP-115. One area of interest is the development of more potent and selective inhibitors of N-[3-chloro-2-(1-piperidinyl)phenyl]-4-fluorobenzamide aminotransferase. Another potential direction is the investigation of the compound's therapeutic potential in the treatment of addiction and other neurological disorders. Additionally, further studies are needed to determine the optimal dosing and administration schedule for CPP-115 in animal models and humans.
Conclusion
In conclusion, CPP-115 is a potent and selective inhibitor of N-[3-chloro-2-(1-piperidinyl)phenyl]-4-fluorobenzamide aminotransferase that has gained significant interest in the scientific community due to its potential therapeutic applications in the treatment of various neurological disorders. The compound has been shown to increase the levels of N-[3-chloro-2-(1-piperidinyl)phenyl]-4-fluorobenzamide in the brain, which can lead to a reduction in seizures and anxiety symptoms. While there are limitations to its use, CPP-115 has promising potential for future research and development in the field of neuroscience.
Synthesis Methods
CPP-115 is synthesized using a multi-step process that involves the condensation of 3-chloro-2-(1-piperidinyl)aniline and 4-fluorobenzoyl chloride. The resulting product is then purified using column chromatography to achieve high purity levels.
Scientific Research Applications
CPP-115 has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, addiction, and anxiety. The compound has been shown to increase the levels of N-[3-chloro-2-(1-piperidinyl)phenyl]-4-fluorobenzamide in the brain, which is a neurotransmitter that plays a crucial role in regulating neuronal excitability. By inhibiting N-[3-chloro-2-(1-piperidinyl)phenyl]-4-fluorobenzamide aminotransferase, CPP-115 increases the levels of N-[3-chloro-2-(1-piperidinyl)phenyl]-4-fluorobenzamide in the brain, which can lead to a reduction in seizures and anxiety symptoms.
properties
IUPAC Name |
N-(3-chloro-2-piperidin-1-ylphenyl)-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN2O/c19-15-5-4-6-16(17(15)22-11-2-1-3-12-22)21-18(23)13-7-9-14(20)10-8-13/h4-10H,1-3,11-12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDRUZJKXZEQIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5792888.png)


![4-methyl-2-[(3-nitrobenzyl)thio]-5,6,7,8-tetrahydroquinazoline](/img/structure/B5792913.png)
![5-nitro-N-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5792918.png)
![methyl 3-({[(4-chlorobenzyl)amino]carbonothioyl}amino)-2-thiophenecarboxylate](/img/structure/B5792929.png)
![6-amino-4-[4-(dimethylamino)phenyl]-2-thioxo-1,2-dihydro-3,5-pyridinedicarbonitrile](/img/structure/B5792940.png)


![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B5792959.png)

![2-{4-[2-(aminocarbonyl)carbonohydrazonoyl]-5-bromo-2-methoxyphenoxy}-N-1-naphthylacetamide](/img/structure/B5792971.png)

![1-{[(3-chloro-1-benzothien-2-yl)carbonyl]oxy}-2,5-pyrrolidinedione](/img/structure/B5792979.png)